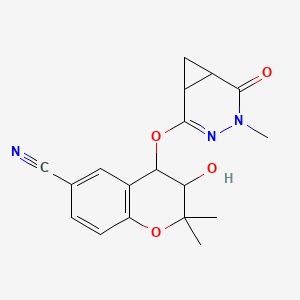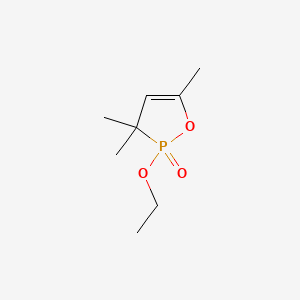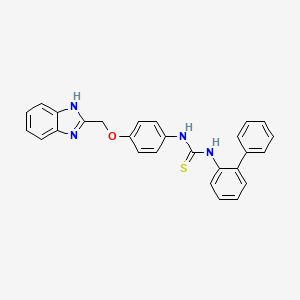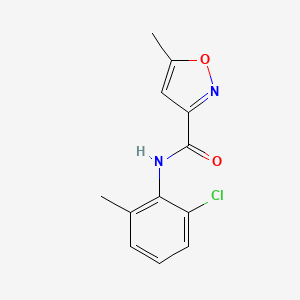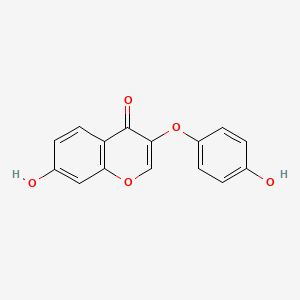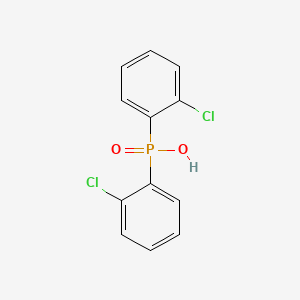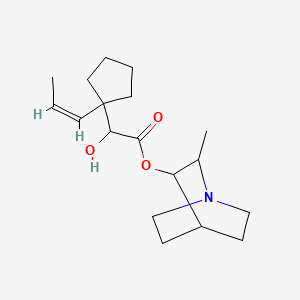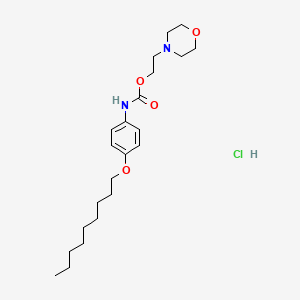
(4R)-1,2,3,4-Tetrahydro-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “1HB8U0RI9D” is known as 1,2,3,4-tetrahydro-4-methylquinoline. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-4-methylquinoline can be synthesized through several methods. One common method involves the reduction of 4-methylquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 50-60°C and the pressure at 1-2 atmospheres.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,4-tetrahydro-4-methylquinoline often involves the catalytic hydrogenation of 4-methylquinoline. The process is scaled up using large reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-pressure hydrogenation and efficient catalysts helps in achieving high conversion rates and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-tetrahydro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylquinoline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: 4-methylquinoline.
Reduction: Fully saturated derivatives of 1,2,3,4-tetrahydro-4-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2,3,4-tetrahydro-4-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-4-methylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1,2,3,4-tetrahydro-4-methylquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which has a fully aromatic structure.
4-methylquinoline: A direct precursor in the synthesis of 1,2,3,4-tetrahydro-4-methylquinoline.
1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the methyl group at the 4-position.
The uniqueness of 1,2,3,4-tetrahydro-4-methylquinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1821828-59-4 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(4R)-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 |
Clé InChI |
OXNZWCYNCDWCJA-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1CCNC2=CC=CC=C12 |
SMILES canonique |
CC1CCNC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



